Lipophilicity Differential: 4-Cyclopropylphenyl vs. Des-Cyclopropyl (Phenyl) Analog
The 4-cyclopropyl substituent contributes a quantifiable increase in lipophilicity relative to the unsubstituted phenyl analog. 1-(4-Cyclopropylphenyl)sulfonylpiperazine exhibits an XLogP3 value of 1.3, as computed and recorded in PubChem [1]. The des-cyclopropyl comparator, 1-(phenylsulfonyl)piperazine, has an estimated XLogP3 of approximately 0.6–0.8 based on fragment-based logP calculations, where the cyclopropyl fragment contributes approximately +0.6 to +0.7 logP units relative to hydrogen. This difference of approximately 0.5–0.7 logP units is consequential for passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperazine: estimated XLogP3 ≈ 0.6–0.8 (fragment-based estimation) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator estimation based on fragment contribution method |
Why This Matters
A logP shift of 0.5–0.7 units can significantly alter membrane permeability and CNS penetration, making the cyclopropyl analog preferable for neuroscience target applications while the des-cyclopropyl analog may be more suitable for peripheral target programs.
- [1] PubChem CID 146121119. 1-(4-Cyclopropylphenyl)sulfonylpiperazine. XLogP3-AA = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Cyclopropylphenyl_sulfonylpiperazine View Source
